8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one
Descripción general
Descripción
8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one is a chemical compound with the CAS Number: 170921-48-9 . It has a molecular weight of 245.32 and its IUPAC name is 8-benzyl-1,3,8-triazaspiro[4.5]decan-4-one .
Molecular Structure Analysis
The InChI code for 8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one is 1S/C14H19N3O/c18-13-14(16-11-15-13)6-8-17(9-7-14)10-12-4-2-1-3-5-12/h1-5,16H,6-11H2,(H,15,18) .Physical And Chemical Properties Analysis
8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one is a solid . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Antimicrobial Activity
The compound 8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one has been reported to exhibit antimicrobial properties. For instance, a study mentioned that a derivative of this compound showed noteworthy activity against various bacterial strains .
Anti-Ulcer Activity
Research has also indicated the potential of this compound in treating ulcers. A derivative was synthesized to reveal the influence of the N-substituent on the anti-ulcer activity, showing results comparable with that of omeprazole, a well-known anti-ulcer medication .
Cancer Research
In cancer research, a triazaspirane derivative of this compound has been studied for its inhibitory effects on PC3 prostatic tumor cells. The study involved molecular docking and biological assays to demonstrate the molecule’s effect on tumor cell migration and invasion .
Inhibition of Permeability Transition Pores
Another study demonstrated that derivatives of 1,3,8-Triazaspiro[4.5]decane inhibit permeability transition pores through a mechanism that prevents side effects related to Oligomycin A .
RIPK1 Kinase Inhibition
The compound has also been identified as a hit compound in the discovery of novel RIPK1 inhibitors, which are important for the treatment of inflammatory disorders and cancer metastasis .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one is the Receptor Interacting Protein Kinase 1 (RIPK1) . RIPK1 plays a crucial role in necroptosis, a form of programmed cell death, and has been identified as a key driver in various inflammatory diseases .
Mode of Action
8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one interacts with RIPK1, inhibiting its kinase activity . This inhibition blocks the activation of the necroptosis pathway, thereby preventing cell death .
Biochemical Pathways
By inhibiting RIPK1, 8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one disrupts the necroptosis pathway . Necroptosis is a form of cell death that is distinct from apoptosis and is characterized by the loss of membrane integrity and cell lysis . The inhibition of this pathway can have significant effects on inflammatory diseases where necroptosis plays a key role .
Result of Action
The inhibition of RIPK1 by 8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one results in a significant anti-necroptotic effect . For instance, compound 41, a derivative of 8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one, showed potent RIPK1 inhibitory activity with an IC50 value of 92 nM and demonstrated significant anti-necroptotic action in a U937 cell necroptosis model .
Action Environment
The action, efficacy, and stability of 8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed, and at a temperature of 2-8°C to maintain its stability
Propiedades
IUPAC Name |
8-benzyl-1,3,8-triazaspiro[4.5]decan-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c18-13-14(16-11-15-13)6-8-17(9-7-14)10-12-4-2-1-3-5-12/h1-5,16H,6-11H2,(H,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWSNKPUZNJPGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NCN2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60441475 | |
Record name | 8-benzyl-1,3,8-triazaspiro[4.5]decan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60441475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
170921-48-9 | |
Record name | 8-benzyl-1,3,8-triazaspiro[4.5]decan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60441475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Benzyl-1,3,8-triaza-spiro[4.5]decan-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.